molecular formula C17H20N4O3 B2681941 1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034579-03-6

1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2681941
CAS RN: 2034579-03-6
M. Wt: 328.372
InChI Key: WZXNPVMEZQPKTA-JOCQHMNTSA-N
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Description

1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding Studies

Research on related compounds has explored their crystal structures, focusing on hydrogen bonding patterns. For example, Kubicki, Bassyouni, and Codding (2000) examined the structures of anticonvulsant enaminones, which are structurally related to the compound . They found that the cyclohexene rings in these compounds adopt specific conformations influenced by hydrogen bonding, highlighting the compound's potential in crystal engineering and material science applications (Kubicki, Bassyouni, & Codding, 2000).

Anticancer Properties

Kim, Pyo, Jung, and Kwak (2017) designed and synthesized analogs of tetrahydropyrazino[1,2-a]indole-3-carboxamide for anti-breast cancer research. Their study provides insights into the potential of structurally similar compounds in developing treatments for breast cancer (Kim, Pyo, Jung, & Kwak, 2017).

Supramolecular Chemistry

Vishweshwar, Nangia, and Lynch (2002) studied the crystal structures of pyrazinecarboxylic acids to understand the recurrence of carboxylic acid-pyridine supramolecular synthons. Their findings can be relevant to the study of similar compounds in the field of supramolecular chemistry and crystal design (Vishweshwar, Nangia, & Lynch, 2002).

Synthesis and Catalysis

Bacchi, Costa, Della Ca’, Gabriele, Salerno, and Cassoni (2005) investigated the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This study is relevant for understanding the synthetic pathways and catalytic processes that may be applicable to the compound (Bacchi et al., 2005).

Antimycobacterial Activity

Gezginci, Martin, and Franzblau (1998) examined the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids. Their research offers insight into the potential antimicrobial applications of structurally related compounds (Gezginci, Martin, & Franzblau, 1998).

Novel Derivative Synthesis

Okawa, Osakada, Eguchi, and Kakehi (1997) reported on the unexpected synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, demonstrating the potential for novel chemical syntheses involving similar compounds (Okawa, Osakada, Eguchi, & Kakehi, 1997).

properties

IUPAC Name

1-methyl-2-oxo-N-(4-pyrazin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-21-10-2-3-14(17(21)23)16(22)20-12-4-6-13(7-5-12)24-15-11-18-8-9-19-15/h2-3,8-13H,4-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXNPVMEZQPKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.